molecular formula C15H28O2S B14509376 2-Propenoic acid, 3-(dodecylthio)- CAS No. 62739-51-9

2-Propenoic acid, 3-(dodecylthio)-

Cat. No.: B14509376
CAS No.: 62739-51-9
M. Wt: 272.4 g/mol
InChI Key: OSIFKZVUOUNBGL-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(dodecylthio)-, also known as 3-(dodecylthio)prop-2-enoic acid, is an organic compound with the molecular formula C15H28O2S. This compound is a derivative of acrylic acid, where a dodecylthio group is attached to the third carbon of the propenoic acid chain. It is a colorless to pale yellow liquid with a characteristic odor and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-(dodecylthio)- typically involves the reaction of acrylic acid with dodecanethiol in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure the selective addition of the dodecylthio group to the propenoic acid chain. The general reaction can be represented as follows:

CH2=CHCOOH+C12H25SHCH2=CHCOOCH2C12H25S\text{CH}_2=\text{CHCOOH} + \text{C}_{12}\text{H}_{25}\text{SH} \rightarrow \text{CH}_2=\text{CHCOOCH}_{2}\text{C}_{12}\text{H}_{25}\text{S} CH2​=CHCOOH+C12​H25​SH→CH2​=CHCOOCH2​C12​H25​S

Industrial Production Methods: Industrial production of 2-propenoic acid, 3-(dodecylthio)- involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 3-(dodecylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dodecylthio group to a dodecyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecyl-substituted propenoic acid.

    Substitution: Various substituted propenoic acids depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-(dodecylthio)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its ability to form stable films and coatings.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-(dodecylthio)- involves its interaction with various molecular targets and pathways. The dodecylthio group imparts hydrophobic properties to the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial and antifungal effects. Additionally, the compound can undergo polymerization reactions, forming cross-linked networks that enhance its mechanical properties.

Comparison with Similar Compounds

    Acrylic Acid (2-Propenoic Acid): The simplest unsaturated carboxylic acid with a vinyl group connected to a carboxylic acid terminus.

    Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.

    Crotonic Acid: An unsaturated carboxylic acid with a trans-double bond.

Uniqueness: 2-Propenoic acid, 3-(dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring enhanced hydrophobicity and chemical stability, such as in coatings and adhesives.

Properties

CAS No.

62739-51-9

Molecular Formula

C15H28O2S

Molecular Weight

272.4 g/mol

IUPAC Name

3-dodecylsulfanylprop-2-enoic acid

InChI

InChI=1S/C15H28O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h12,14H,2-11,13H2,1H3,(H,16,17)

InChI Key

OSIFKZVUOUNBGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC=CC(=O)O

Origin of Product

United States

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